molecular formula C22H24Cl2N2O5 B610012 PF-06821497 CAS No. 1844849-11-1

PF-06821497

Cat. No.: B610012
CAS No.: 1844849-11-1
M. Wt: 467.343
InChI Key: RXCVUHMIWHRLDF-FQEVSTJZSA-N
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Description

PF-06821497, also known as mevrometostat, is a potent and selective small molecule inhibitor of enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in gene expression regulation by catalyzing the methylation of histone H3 at lysine 27 (H3K27). This compound has shown promise in the treatment of various cancers, including castration-resistant prostate cancer, small cell lung cancer, and follicular lymphoma .

Preparation Methods

The synthetic routes and reaction conditions for PF-06821497 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of key intermediates and the final product. The industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

PF-06821497 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PF-06821497 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the role of EZH2 in gene expression and epigenetic regulation.

    Biology: It is used to investigate the biological functions of EZH2 and its role in various cellular processes, such as cell cycle regulation, DNA damage repair, and apoptosis.

    Medicine: this compound is being evaluated in clinical trials for the treatment of various cancers, including castration-resistant prostate cancer, small cell lung cancer, and follicular lymphoma. .

    Industry: The compound is used in the development of new cancer therapies and as a reference standard in pharmaceutical research.

Mechanism of Action

PF-06821497 exerts its effects by inhibiting the enzymatic activity of EZH2, which is a key component of the polycomb repressive complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to the repression of target gene expression. By inhibiting EZH2, this compound prevents the formation of H3K27me3, thereby promoting the expression of tumor suppressor genes and inhibiting cancer cell proliferation. The molecular targets and pathways involved include the Wnt, Notch, MEK, and Akt signaling pathways .

Comparison with Similar Compounds

PF-06821497 is unique among EZH2 inhibitors due to its high potency and selectivity. Similar compounds include:

    Tazemetostat: The first EZH2 inhibitor approved by the FDA for the treatment of epithelioid sarcoma.

    GSK126: Another EZH2 inhibitor that has shown efficacy in preclinical models of cancer.

    EPZ-6438:

This compound stands out due to its robust tumor growth inhibition and favorable safety profile in clinical studies .

Properties

IUPAC Name

5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(S)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N2O5/c1-11-6-17(29-2)15(21(27)25-11)8-26-5-4-13-16(23)7-14(19(24)18(13)22(26)28)20(30-3)12-9-31-10-12/h6-7,12,20H,4-5,8-10H2,1-3H3,(H,25,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCVUHMIWHRLDF-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C(C4COC4)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)[C@H](C4COC4)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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